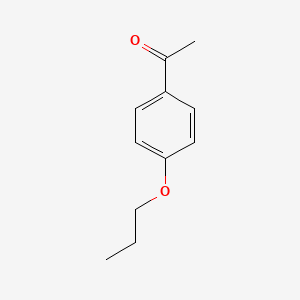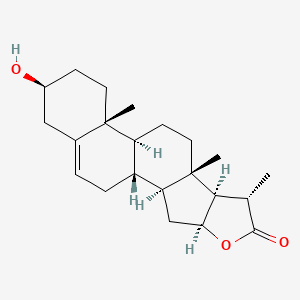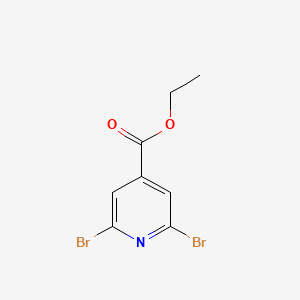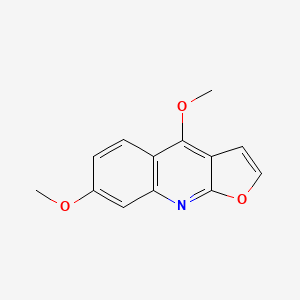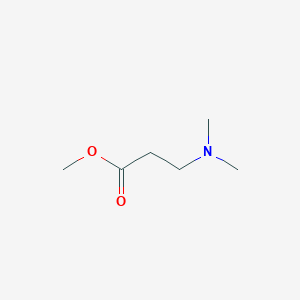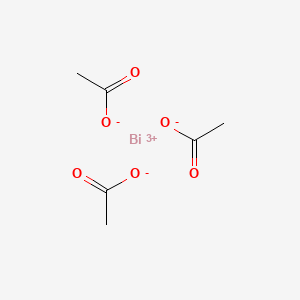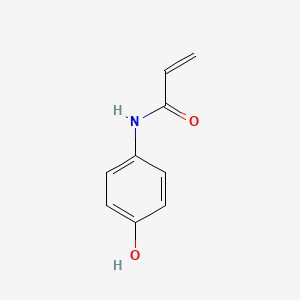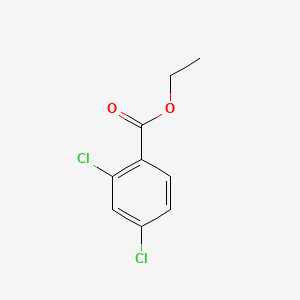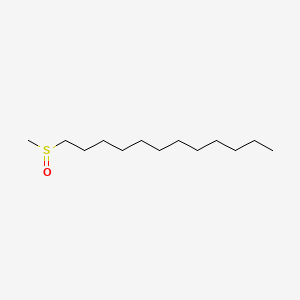
Dodecyl methyl sulfoxide
Overview
Description
Dodecyl methyl sulfoxide: is an organosulfur compound with the molecular formula C13H28OS and a molecular mass of 232.43 g/mol . It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to a dodecyl chain and a methyl group. This compound is known for its applications in organic synthesis and as a substitute for dimethyl sulfoxide in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl methyl sulfoxide can be synthesized via the oxidation of dodecyl methyl sulfide using sodium periodate as the oxidizing agent . The reaction typically involves the following steps:
Oxidation: Dodecyl methyl sulfide is treated with sodium periodate in an aqueous medium.
Purification: The resulting this compound is purified through standard separation techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Dodecyl methyl sulfoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to dodecyl methyl sulfone using strong oxidizing agents.
Reduction: It can be reduced back to dodecyl methyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Sodium periodate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Dodecyl methyl sulfone.
Reduction: Dodecyl methyl sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Dodecyl methyl sulfoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Swern oxidation reactions.
Biology: Employed in studies involving membrane permeability and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of dodecyl methyl sulfoxide involves its ability to act as a polar aprotic solvent, facilitating various chemical reactions. It can stabilize transition states and intermediates, thereby enhancing reaction rates. In biological systems, its membrane-penetrating ability allows it to enhance the diffusion of other substances through cell membranes .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but a simpler structure (C2H6OS).
Dodecyl methyl sulfide: The precursor to dodecyl methyl sulfoxide, lacking the sulfinyl group.
Dodecyl methyl sulfone: The fully oxidized form of this compound.
Uniqueness: this compound is unique due to its specific combination of a long dodecyl chain and a sulfinyl group, which imparts distinct solubility and reactivity properties. Its ability to act as a substitute for dimethyl sulfoxide in certain reactions makes it valuable in organic synthesis .
Properties
IUPAC Name |
1-methylsulfinyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPDBKNETSCHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952994 | |
| Record name | 1-(Methanesulfinyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3079-30-9 | |
| Record name | Dodecyl methyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3079-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulphinyl)dodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methylsulphinyl)dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Dodecyl Methyl Sulfoxide in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, serving as an oxidizing agent in reactions like the Corey-Kim oxidation and Swern oxidation []. It can also facilitate dealkylation, thiol exchange reactions, reductive ozonolysis, and hydroboration reactions [].
Q2: What are the advantages of using this compound and related compounds like Methyl 6-morpholinohexyl Sulfoxide (MMSO) in organic synthesis?
A2: These compounds, along with their corresponding thiols and sulfides, offer a significant advantage over traditional reagents like ethanethiol and dimethyl sulfide: they are practically odorless []. This characteristic minimizes unpleasant odors in the laboratory and simplifies purification processes. For instance, products from reactions employing MMSO can be purified using straightforward acid-base extraction, eliminating the need for time-consuming and potentially costly chromatography []. This contributes to a more environmentally friendly and efficient synthetic process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


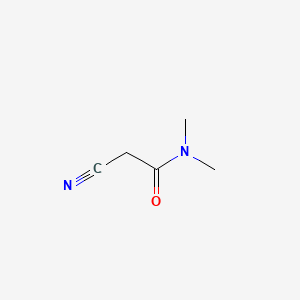

![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)

